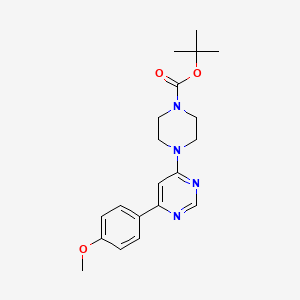

Tert-butyl 4-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperazine-1-carboxylate

Description

This compound features a pyrimidine core substituted at the 6-position with a 4-methoxyphenyl group and at the 4-position with a piperazine ring bearing a tert-butyl carbamate protecting group. The tert-butyl carbamate enhances solubility and stability during synthesis, while the pyrimidine-piperazine scaffold is common in medicinal chemistry, particularly in kinase inhibitors and protein-protein interaction modulators . The 4-methoxyphenyl substituent contributes electronic and steric effects that influence binding affinity and metabolic stability.

Properties

IUPAC Name |

tert-butyl 4-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O3/c1-20(2,3)27-19(25)24-11-9-23(10-12-24)18-13-17(21-14-22-18)15-5-7-16(26-4)8-6-15/h5-8,13-14H,9-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYIHICGZNBOALA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=NC(=C2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds containing piperazine rings, such as this one, are known to interact with a wide range of biological targets due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the ring.

Mode of Action

The presence of the piperazine ring enhances favorable interaction with macromolecules. This suggests that the compound may interact with its targets through hydrogen bonding or other types of molecular interactions.

Biochemical Pathways

Derivatives of n-boc piperazine, such as this compound, serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones. These derived compounds have shown a wide spectrum of biological activities.

Biochemical Analysis

Biochemical Properties

. It is known that the compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context.

Cellular Effects

It is plausible that the compound could influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is plausible that the compound’s effects could change over time due to factors such as stability, degradation, and long-term effects on cellular function.

Dosage Effects in Animal Models

It is plausible that the compound could have threshold effects, as well as toxic or adverse effects at high doses.

Metabolic Pathways

It is likely that the compound interacts with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels.

Biological Activity

Tert-butyl 4-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications, drawing from various research studies and findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 334.38 g/mol. The structure features a piperazine ring, a pyrimidine moiety, and a methoxyphenyl group, which are crucial for its biological activity.

Structural Features

- Piperazine Ring : Known for its role in various pharmacological agents, the piperazine moiety often contributes to the compound's binding affinity and selectivity.

- Pyrimidine Derivative : Pyrimidine compounds are recognized for their anticancer, antiviral, and antimicrobial properties.

- Methoxyphenyl Group : This substituent enhances lipophilicity and may influence the compound's interaction with biological targets.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. A study demonstrated that derivatives containing the pyrimidine nucleus showed significant efficacy against various cancer cell lines, including colon adenocarcinoma and lung carcinoma. The mean IC50 values for certain derivatives were reported around 92.4 µM against multiple cancer types .

Anticonvulsant Activity

Another area of interest is the compound's anticonvulsant properties. Studies have shown that related compounds with similar structural motifs exhibit protective effects in animal models of seizures, suggesting that modifications to the piperazine or pyrimidine structures can enhance this activity .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound reveals that specific modifications can significantly alter its biological profile:

| Modification | Effect on Activity |

|---|---|

| Addition of methoxy groups | Increases lipophilicity and potentially enhances bioavailability |

| Variations in piperazine substituents | Alters binding affinity to target proteins |

| Changes in pyrimidine substitutions | Can enhance or reduce anticancer efficacy |

Case Studies and Research Findings

- Anticancer Efficacy : A derivative of the compound was tested against several cancer cell lines, showing promising results with IC50 values indicating effective inhibition of cell proliferation .

- Anticonvulsant Activity : In animal models, compounds similar to this compound demonstrated significant protection against induced seizures, highlighting their potential as anticonvulsants .

- Mechanistic Insights : The mechanism of action appears to involve interaction with neurotransmitter receptors and modulation of ion channels, which could explain the observed anticonvulsant effects .

Comparison with Similar Compounds

Structural Analogues with Pyrimidine-Piperazine Scaffolds

The following compounds share the pyrimidine-piperazine backbone but differ in substituents, influencing their physicochemical and biological properties:

Key Observations:

- Electronic Effects : The 4-methoxyphenyl group in the target compound donates electron density via its methoxy group, enhancing π-π stacking interactions compared to electron-withdrawing groups (e.g., Cl, CF₃ in ).

- Solubility : The tert-butyl carbamate group improves solubility across analogues, but LogP values vary significantly (2.91–4.1) based on substituent hydrophobicity .

Physicochemical and Pharmacokinetic Properties

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 4-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperazine-1-carboxylate?

The compound is typically synthesized via nucleophilic aromatic substitution or cross-coupling reactions. A common route involves reacting tert-butyl piperazine-1-carboxylate with a halogenated pyrimidine derivative (e.g., 4-chloro-6-(4-methoxyphenyl)pyrimidine) in a polar aprotic solvent like 1,4-dioxane or toluene under reflux (110–120°C) with a base such as potassium carbonate. For example, tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate was synthesized in 88.7% yield using 1,4-dioxane and K₂CO₃ at 110°C for 12 hours . Alternative methods employ Suzuki-Miyaura coupling for aryl functionalization, as seen in tert-butyl 4-(4-(pyridin-3-yl)phenyl)piperazine-1-carboxylate synthesis using Pd(PPh₃)₄ and boronic acids .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Chromatography : Purification via silica gel column chromatography with gradients of ethyl acetate/hexane (e.g., 1:1 to 4:1) is standard .

- Spectroscopy : Confirm the structure using ¹H/¹³C NMR (e.g., tert-butyl protons at δ ~1.49 ppm, pyrimidine protons at δ ~6.5–8.2 ppm) and LCMS (e.g., [M+H]⁺ or fragment ions like [M+H-100]⁺ for Boc-protected derivatives) .

- X-ray crystallography : For unambiguous confirmation, single-crystal X-ray diffraction can resolve molecular conformation, hydrogen bonding (e.g., intramolecular O–H⋯N bonds), and π-π stacking interactions in the solid state .

Advanced Research Questions

Q. How do reaction conditions influence the yield of tert-butyl piperazine-pyrimidine derivatives?

Contradictions in yields (e.g., 62% vs. 88.7% for similar reactions) highlight the role of solvent and base selection. For instance:

- Solvent : Toluene may result in lower yields due to poor solubility of intermediates, while 1,4-dioxane enhances reactivity at higher temperatures .

- Catalyst : Palladium-based catalysts (e.g., Pd₂(dba)₃/Xantphos) improve cross-coupling efficiency for aryl boronate derivatives, achieving >80% yields in Suzuki reactions .

- Temperature : Prolonged heating (>12 hours) at 110°C optimizes substitution reactions but risks Boc-group degradation.

Q. What strategies are effective for functionalizing the piperazine-pyrimidine core for biological studies?

- Substitution at Pyrimidine C-2/C-4 : React with electrophiles (e.g., chlorides, bromides) under basic conditions. For example, 2-chloro derivatives can be further modified with amines or thiols .

- Boc Deprotection : Treat with HCl/1,4-dioxane or TFA/DCM to expose the piperazine amine for conjugation (e.g., with acyl chlorides or isocyanates) .

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole moieties, as demonstrated in tert-butyl 4-(2-(((1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)pyrimidin-4-yl)piperazine-1-carboxylate (60% yield) .

Q. How can computational methods aid in understanding this compound's interaction with biological targets?

- Molecular Docking : Model interactions with enzymes (e.g., HIF prolyl-hydroxylase or P2Y12 receptors ) using software like AutoDock. Focus on hydrogen bonding with pyrimidine N-atoms and hydrophobic contacts with the tert-butyl group.

- QSAR Studies : Correlate substituent effects (e.g., methoxy vs. chloro groups) with activity using descriptors like logP and polar surface area .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H⋯O/N) from crystallographic data to predict packing efficiency and solubility .

Data Contradiction and Optimization Analysis

Q. Why do crystallographic studies report varying dihedral angles between aromatic rings in related compounds?

In tert-butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate, the dihedral angle between pyrimidine and phenyl rings is 25.61°, stabilized by intramolecular O–H⋯N hydrogen bonds . Discrepancies in other derivatives arise from steric hindrance (e.g., bulkier substituents) or solvent-induced crystal packing differences. Researchers should optimize crystallization solvents (e.g., ethanol vs. acetonitrile) to control lattice forces .

Q. How can conflicting bioactivity results for piperazine-pyrimidine derivatives be resolved?

- Assay Conditions : Varying pH or redox environments may alter protonation states of the piperazine ring, affecting binding to targets like histone deacetylases .

- Metabolic Stability : Boc-protected derivatives often show reduced cellular uptake compared to deprotected analogs. Compare IC₅₀ values in assays with/without esterase pretreatment .

- Epimerization : Check for chiral center racemization during synthesis (e.g., via chiral HPLC) if biological activity is stereospecific .

Methodological Best Practices

Q. What are the optimal storage conditions to prevent degradation of this compound?

- Store under inert gas (N₂/Ar) at –20°C in anhydrous DMSO or sealed vials to avoid hydrolysis of the Boc group.

- Monitor for decomposition via TLC or LCMS every 6 months, especially if exposed to moisture .

Q. How to troubleshoot low yields in piperazine-pyrimidine coupling reactions?

- Purge Solvents : Ensure 1,4-dioxane or DMF is dry (use molecular sieves) to prevent base deactivation .

- Catalyst Screening : Test Pd(OAc)₂, PdCl₂, or NiCl₂ for cross-coupling if Pd₀ catalysts underperform .

- Microwave Assistance : Reduce reaction time from 12 hours to 30–60 minutes at 150°C for improved efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.